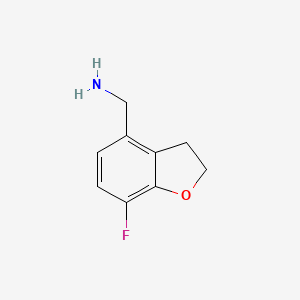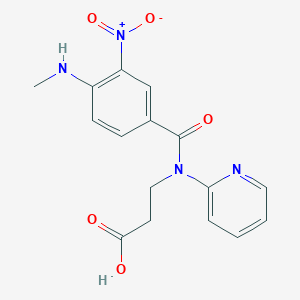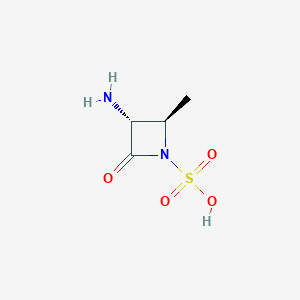![molecular formula C14H15F2NO2 B14906991 Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)
Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: is a compound that features a unique bicyclo[1.1.1]pentane core structure. This bicyclic framework is known for its rigidity and three-dimensional shape, which can impart unique physical and chemical properties to the molecules that contain it. The presence of the difluoromethyl group further enhances the compound’s chemical stability and reactivity, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of strong bases or radical initiators to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the direct reaction of the appropriate isocyanate with the difluoromethyl-substituted bicyclo[1.1.1]pentane derivative . This method allows for the efficient production of the compound in large quantities, which is essential for its application in various fields.
化学反応の分析
Types of Reactions: Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
科学的研究の応用
Chemistry: In chemistry, Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure can impart desirable properties to the resulting compounds, such as increased stability and reactivity .
Biology and Medicine: The compound’s rigid bicyclic structure makes it a valuable bioisostere for drug design. It can be used to replace less stable or more reactive groups in drug molecules, potentially improving their pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced mechanical and thermal properties. Its incorporation into polymers or other materials can lead to products with improved performance characteristics .
作用機序
The mechanism of action of Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- Benzyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Benzyl (3-(methyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Benzyl (3-(chloromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Comparison: Compared to these similar compounds, Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is unique due to the presence of the difluoromethyl group. This group can enhance the compound’s chemical stability and reactivity, making it more suitable for certain applications. Additionally, the difluoromethyl group can influence the compound’s pharmacokinetic properties, potentially leading to improved drug-like characteristics .
特性
分子式 |
C14H15F2NO2 |
|---|---|
分子量 |
267.27 g/mol |
IUPAC名 |
benzyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C14H15F2NO2/c15-11(16)13-7-14(8-13,9-13)17-12(18)19-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,18) |
InChIキー |
XDSWMRHQUCMWTD-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


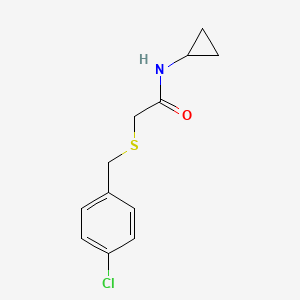
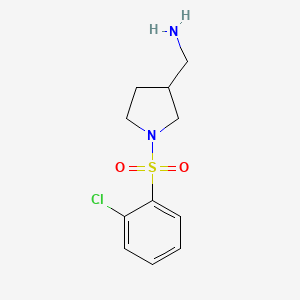
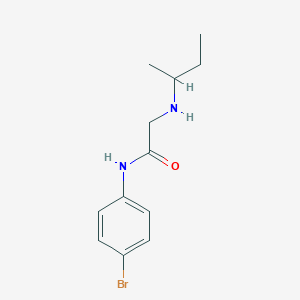

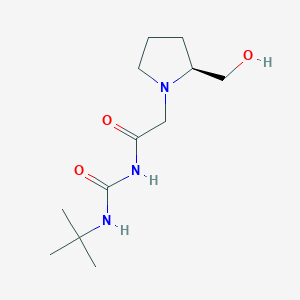
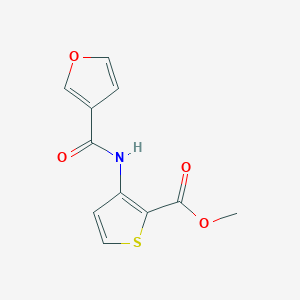
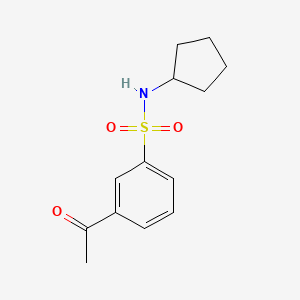
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)

